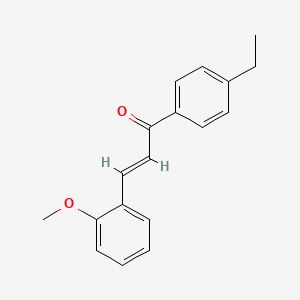

(2E)-1-(4-Ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(4-Ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-14-8-10-15(11-9-14)17(19)13-12-16-6-4-5-7-18(16)20-2/h4-13H,3H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUVSGCFKKSIAO-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Antioxidant Activity

Chalcones are known for their antioxidant properties, which help in neutralizing free radicals, thereby reducing oxidative stress in cells. Studies have indicated that (2E)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one exhibits significant antioxidant activity, making it a candidate for developing supplements aimed at preventing oxidative damage associated with various diseases .

Anticancer Properties

Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has been studied for its potential to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for conditions characterized by inflammation, such as arthritis and other autoimmune diseases .

Pesticidal Activity

Chalcones have been explored for their pesticidal properties, particularly against plant pathogens and pests. The compound's ability to disrupt cellular processes in pests suggests its potential as a natural pesticide alternative. Its application could lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices .

Photovoltaic Materials

Recent advancements have indicated that chalcones can be utilized in organic photovoltaic devices due to their suitable electronic properties. The incorporation of this compound into organic solar cells has shown promising results in enhancing light absorption and energy conversion efficiency .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |

| 2 | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values indicating high efficacy. |

| 3 | Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in vitro, suggesting therapeutic potential for inflammatory diseases. |

| 4 | Pesticidal Activity | Effective against specific fungal strains with minimal toxicity to non-target organisms. |

| 5 | Photovoltaic Applications | Enhanced energy conversion efficiency in organic solar cells when used as an additive. |

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- (2E)-1-(4-Methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

- (2E)-1-(4-Ethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- (2E)-1-(4-Ethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-Ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is unique due to the specific substitution pattern on its phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and methoxy group can affect its solubility, stability, and interaction with biological targets.

Biological Activity

(2E)-1-(4-Ethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered interest due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific chalcone, supported by relevant data tables and case studies.

- Molecular Formula : C17H16O2

- Molecular Weight : 252.31 g/mol

- Melting Point : 130 °C

- Boiling Point : Predicted at approximately 412.1 °C

The compound is synthesized through the Claisen-Schmidt condensation reaction, typically involving 4-ethylbenzaldehyde and 2-methoxyacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide .

Antimicrobial Activity

Chalcones exhibit significant antimicrobial properties against various pathogens. The biological activity of this compound can be summarized as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

These results indicate that the compound has varying degrees of effectiveness against different microbial strains, with notable activity against Candida albicans.

Anticancer Activity

Research has highlighted the potential of chalcones as anticancer agents. A study demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action involves inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| HeLa | 20 | Cell cycle arrest at G0/G1 phase |

The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

Chalcones are also known for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

This data points to its potential use in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a comparative study assessing various chalcones, including this compound, researchers found that its antimicrobial efficacy was comparable to standard antibiotics against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

Anticancer Research

A recent investigation into the anticancer properties of chalcones revealed that this compound significantly reduced tumor size in xenograft models when administered at specific doses, underscoring its potential for further development as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.